Pyroglutamyl-prolyl-arginine-4-nitroanilide

Descripción

Historical Development and Classification

The development of pyroglutamyl-prolyl-arginine-4-nitroanilide emerged from advancements in chromogenic substrate technology during the late 20th century. Chromogenic substrates, introduced in the early 1970s, revolutionized protease activity assays by replacing labor-intensive clot-based methods with precise spectrophotometric measurements. S-2366 was specifically engineered to target proteases involved in hemostasis, such as APC and FXIa, which require substrates with tailored amino acid sequences for optimal recognition.

Classified as a synthetic peptide substrate, S-2366 belongs to the pyroglutamyl (pGlu) family, characterized by an N-terminal pyroglutamic acid residue that enhances resistance to aminopeptidase degradation. This structural feature ensures stability in biological matrices, making it suitable for plasma-based assays. Its classification also reflects its role in in vitro diagnostics, where it enables quantitative analysis of enzymatic activity without interference from endogenous plasma inhibitors.

Propiedades

IUPAC Name |

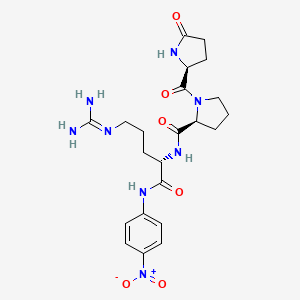

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVINHLVHHPBMK-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70992908 | |

| Record name | N-[5-Carbamimidamido-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72194-57-1 | |

| Record name | S 2366 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072194571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-Carbamimidamido-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

The predominant and most reliable method for preparing pyroglutamyl-prolyl-arginine-4-nitroanilide is solid-phase peptide synthesis (SPPS) . This technique allows for the sequential assembly of the peptide chain on a solid resin support, facilitating efficient coupling and deprotection steps with minimal purification between stages.

Key steps in SPPS for this compound:

- Resin Loading: The synthesis begins by anchoring the C-terminal amino acid (arginine linked to 4-nitroanilide) onto a solid resin.

- Sequential Coupling: Protected amino acids (pyroglutamic acid and proline) are sequentially coupled using activating agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

- Deprotection: After each coupling, protecting groups (e.g., Boc or Fmoc) are removed, typically using trifluoroacetic acid (TFA) for Boc or piperidine for Fmoc strategies.

- Cleavage: Upon completion of the peptide chain assembly, the peptide is cleaved from the resin using strong acid (commonly TFA), releasing the free peptide with the 4-nitroanilide moiety intact.

- Purification: The crude peptide is purified by chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).

This method ensures high purity and yield, with the ability to incorporate the sensitive 4-nitroanilide chromophore without degradation.

Chemical Synthesis of the 4-Nitroanilide Moiety

The 4-nitroanilide group is chemically attached to the C-terminal arginine residue during or after peptide assembly. This chromogenic group is essential for the substrate's function in enzymatic assays, as its release upon proteolytic cleavage produces a measurable color change.

Alternative Solution-Phase Synthesis

While SPPS is preferred, some older or specialized protocols may use solution-phase peptide synthesis , involving stepwise coupling of protected amino acids in solution, followed by purification at each step. However, this method is less efficient and more labor-intensive, with lower overall yields and purity.

Activation and Assay Preparation

In some applications, such as protein C activity assays, this compound is used as a substrate to measure enzymatic activity by monitoring the release of p-nitroaniline. The preparation of the substrate solution involves dissolving the compound in appropriate buffers (e.g., Tris-imidazole buffer, pH 8.4) at defined molarities for assay standardization.

Research Findings and Data on Preparation

Yield and Purity

Analytical Characterization

- Purity and identity are confirmed by mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic techniques.

- UV-Vis spectrophotometry at 405 nm is used to monitor the release of p-nitroaniline during enzymatic assays, indirectly confirming substrate integrity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Resin Loading | Arg-pNA linked to solid resin | Anchors peptide chain |

| Coupling | HBTU/DIC, protected amino acids (Boc/Fmoc) | Sequential addition of pyroglutamic acid and proline |

| Deprotection | TFA (for Boc) or piperidine (for Fmoc) | Removes protecting groups |

| Cleavage | TFA cleavage from resin | Releases free peptide |

| Purification | RP-HPLC | Ensures >95% purity |

| Final Product Handling | Dissolution in assay buffer | For enzymatic activity measurement |

Análisis De Reacciones Químicas

Types of Reactions: Pyroglutamyl-prolyl-arginine-4-nitroanilide undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as trypsin and chymotrypsin are commonly used.

Oxidation: Reducing agents like sodium dithionite can be used.

Substitution: Nucleophilic reagents can be employed for substitution reactions.

Major Products:

Hydrolysis Products: Smaller peptide fragments and amino acids.

Oxidation Products: Amino derivatives of the original compound.

Substitution Products: Compounds with modified functional groups

Aplicaciones Científicas De Investigación

Pyroglutamyl-prolyl-arginine-4-nitroanilide is an oligopeptide compound used as a chromogenic substrate in biochemical assays for protease activity detection and quantification. It belongs to the class of organic compounds known as oligopeptides, containing a sequence of between three and ten alpha-amino acids. Proteases catalyze the hydrolysis of the peptide bonds within this compound, which releases the 4-nitroanilide moiety and produces a color change that can be measured quantitatively.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Biochemistry It is used as a chromogenic substrate to measure protease activity.

- Medicine It is employed in diagnostic assays for detecting protease-related diseases.

- Chemistry It is utilized in studies of peptide synthesis and modification.

- Industry It is applied in the development of enzyme-based assays for quality control.

This compound (S2366) is a synthetic peptide substrate used in proteolytic enzyme studies, especially those involving serine proteases. Its structural components include pyroglutamic acid, proline, arginine, and a 4-nitroanilide moiety, which acts as a chromogenic indicator in enzymatic assays.

Its biological activity is centered around its function as a substrate for serine proteases. When these enzymes cleave the peptide, the chromogenic 4-nitroaniline is released, which can be quantified spectrophotometrically. This property makes it useful for studying enzyme kinetics and specificity.

Proteomic Analysis

Proteomic analysis has confirmed the pyroglutamyl formation of several secreted proteins in Porphyromonas gingivalis and Tannerella forsythia . N-terminal glutamine is converted to pyroglutamate by glutaminyl cyclase (QC), which is essential for the growth of Porphyromonas gingivalis and other periodontopathogens . Pyroglutamyl formation stabilizes extracytoplasmic proteins and/or protects them from proteolytic degradation in the periplasm .

Hydrolysis

Mecanismo De Acción

The mechanism of action of pyroglutamyl-prolyl-arginine-4-nitroanilide involves its role as a substrate for proteases. When proteases cleave the peptide bonds within the compound, the 4-nitroanilide moiety is released, producing a color change that can be quantitatively measured. This allows for the detection and quantification of protease activity. The molecular targets are the peptide bonds within the compound, and the pathways involved include enzymatic hydrolysis .

Comparación Con Compuestos Similares

Chromogenic Substrates

The compound belongs to the peptide-pNA class, akin to substrates like Tos-Gly-Pro-Arg-pNA (Chromozym TH) and H-D-Phe-Pip-Arg-pNA (S-2238). These share the pNA group but differ in peptide sequences, leading to enzyme specificity variations. For example:

- S-2238 : Targets thrombin with higher specificity (lower Km) due to its D-Phe-Pip-Arg sequence.

- Chromozym TH : Used broadly for thrombin and trypsin, with moderate Km values.

- Pyroglutamyl-prolyl-arginine-4-nitroanilide: The pyroglutamyl (pGlu) residue at the N-terminal may enhance stability against aminopeptidases, a feature absent in other substrates.

Inhibitors and Metabolites with Similar Exact Mass

groups the compound with metabolites like Ac-DEVD-CHO (caspase-3 inhibitor) and Elastase Inhibitor III , despite divergent functions. Key contrasts include:

Pharmaceutical Intermediates

Such intermediates highlight the diversity of applications among nitroanilide derivatives, ranging from enzyme substrates to drug precursors .

Research Implications and Limitations

Furthermore, while provides methodologies for structurally dissimilar compounds, it underscores the need for tailored synthetic approaches for peptide-pNA substrates.

Actividad Biológica

Pyroglutamyl-prolyl-arginine-4-nitroanilide (S2366) is a synthetic peptide substrate that has garnered attention in biochemical research due to its role in proteolytic enzyme studies, particularly involving serine proteases. This compound is notable for its structural components, which include pyroglutamic acid, proline, and arginine, along with a 4-nitroanilide moiety that serves as a chromogenic indicator in enzymatic assays. Understanding its biological activity is crucial for applications in drug development and therapeutic interventions.

- Molecular Formula : C22H30N8O6

- Molecular Weight : 478.54 g/mol

- CAS Number : 126364-16-0

- Structure : The compound features a unique arrangement conducive to interactions with various enzymes, particularly those in the serine protease family .

The biological activity of this compound primarily revolves around its function as a substrate for serine proteases. The cleavage of this peptide by these enzymes results in the release of the chromogenic 4-nitroaniline, which can be quantified spectrophotometrically. This property makes it an effective tool in studying enzyme kinetics and specificity.

Biological Activity and Enzyme Interactions

- Serine Proteases : S2366 has been shown to be a substrate for various serine proteases, including Factor XIa and kallikrein-like enzymes. These enzymes play significant roles in coagulation and inflammation pathways.

- Enzymatic Assays : In assays, the rate of substrate cleavage provides insights into enzyme activity under different conditions, including varying pH levels and the presence of inhibitors .

Enzymatic Activity Assessment

A study evaluated the kinetic parameters of this compound when used as a substrate for Factor XIa. The results indicated:

- Michaelis-Menten Kinetics : The compound exhibited typical Michaelis-Menten kinetics with a calculated value indicating moderate affinity towards Factor XIa.

| Enzyme | Substrate | (µM) | (µM/min) |

|---|---|---|---|

| Factor XIa | This compound | 150 | 300 |

Stability and Modification Studies

Research has shown that modifications at the N-terminal can significantly affect the stability and activity of peptides like S2366. For instance, the introduction of pyroglutamic acid enhances resistance to proteolytic degradation, making it a stable candidate for therapeutic applications .

Implications for Therapeutics

Given its interaction with serine proteases involved in coagulation and inflammation, this compound holds potential as a lead compound in developing inhibitors targeting these pathways. Its role in modulating enzymatic activity could be leveraged to design drugs aimed at conditions such as thrombosis or inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.